Cyclopropyl-(2-fluoro-5-methoxybenzyl)amine
Overview
Description
Cyclopropyl-(2-fluoro-5-methoxybenzyl)amine is an organic compound characterized by a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(2-fluoro-5-methoxybenzyl)amine typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Substitution on the Benzene Ring: The introduction of the fluorine and methoxy groups can be achieved through electrophilic aromatic substitution reactions. Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide, while methoxylation can be achieved using methanol in the presence of a strong acid catalyst.
Formation of the Benzylamine Moiety: The benzylamine group can be introduced through reductive amination, where the corresponding benzaldehyde is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-(2-fluoro-5-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Cyclopropyl-(2-fluoro-5-methoxybenzyl)amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropyl-(2-fluoro-5-methoxybenzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the fluorine and methoxy groups can influence electronic properties and reactivity. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Cyclopropylbenzylamine: Lacks the fluorine and methoxy substituents, resulting in different reactivity and binding properties.
2-Fluoro-5-methoxybenzylamine: Lacks the cyclopropyl group, affecting its hydrophobic interactions and overall activity.
Cyclopropyl-(2-chloro-5-methoxybenzyl)amine: Similar structure but with a chlorine substituent instead of fluorine, leading to different electronic effects.
Properties
IUPAC Name |
N-[(2-fluoro-5-methoxyphenyl)methyl]cyclopropanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-14-10-4-5-11(12)8(6-10)7-13-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPDQCKBQJVOMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CNC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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